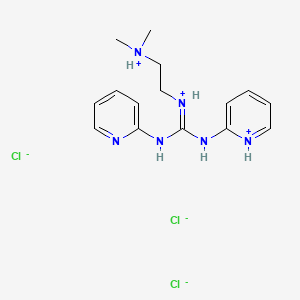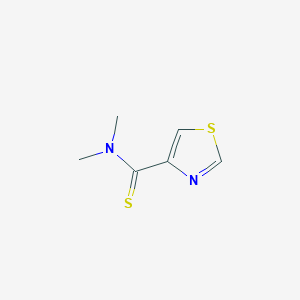
N,N-Dimethyl-1,3-thiazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide can be synthesized through the reaction of thiosemicarbazide with dimethyl sulfate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioamides, and substituted thioamides .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1,3-thiazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1,3-thiazole-4-carbothioamide involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the activity of enzymes essential for microbial growth and survival, leading to cell death . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Dimethyl-1,3-thiazole-4-carbothioamide include:
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms and have similar antimicrobial properties.
Thiosemicarbazide derivatives: These compounds share the thioamide functional group and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to other similar compounds .
Propiedades
Número CAS |
64649-17-8 |
|---|---|
Fórmula molecular |
C6H8N2S2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C6H8N2S2/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3 |
Clave InChI |
KCHOTSRNECUOBR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)C1=CSC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)

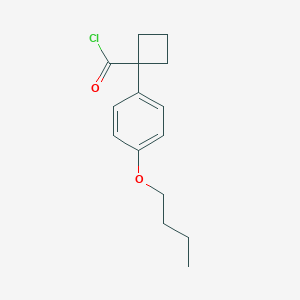
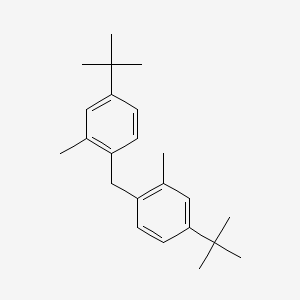





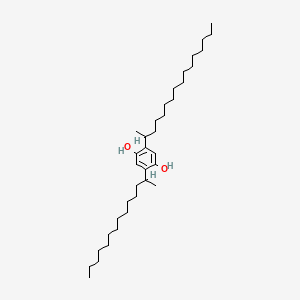
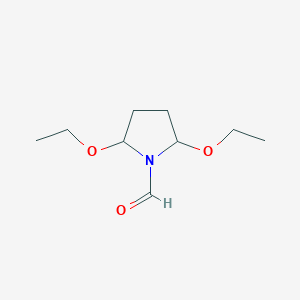
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
